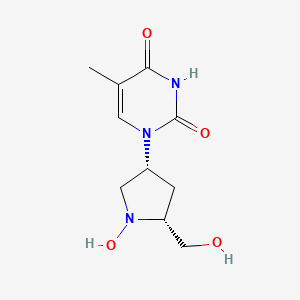

N-Hydroxy-cis-4-(thymin-1-yl)-D-prolinol

Description

N-Hydroxy-cis-4-(thymin-1-yl)-D-prolinol is a hybrid molecule combining a thymine base, a D-prolinol backbone, and an N-hydroxyl group. This structure integrates nucleic acid-like components (thymine) with a hydroxyprolinol moiety, a cyclic amino alcohol known for its conformational rigidity and role in bioactive molecules.

Properties

CAS No. |

121330-14-1 |

|---|---|

Molecular Formula |

C10H15N3O4 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

1-[(3R,5R)-1-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15N3O4/c1-6-3-12(10(16)11-9(6)15)7-2-8(5-14)13(17)4-7/h3,7-8,14,17H,2,4-5H2,1H3,(H,11,15,16)/t7-,8-/m1/s1 |

InChI Key |

PQBZHMAGTHLGRT-HTQZYQBOSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)O)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(N(C2)O)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights:

Thymine vs. Pyridine/Thiazole Heterocycles :

- The thymin-1-yl group in the target compound provides DNA base-pairing capability, differentiating it from pyridine/thiazole-containing analogs (e.g., ), which rely on π-π stacking or metal coordination. This suggests unique applications in nucleotide-targeted therapies.

Hydroxyprolinol Backbone: D-prolinol’s rigid cyclic structure () contrasts with flexible propanamine chains (). This rigidity may improve binding affinity to chiral biological targets, such as kinases or G-protein-coupled receptors.

N-Hydroxyl Group: The N-hydroxyl moiety could enhance solubility or serve as a prodrug activation site, similar to hydroxamic acids used in histone deacetylase (HDAC) inhibitors. This feature is absent in diethylamino-substituted compounds ().

Biological Activity: While thymine derivatives are often linked to antiviral or anticancer activity (e.g., 5-fluorouracil), the addition of D-prolinol may confer novel pharmacokinetic properties, such as improved blood-brain barrier penetration compared to simpler amines ().

Research Implications and Limitations

- Gaps in Evidence: Direct studies on this compound are absent in the provided materials. Comparisons rely on extrapolation from structural analogs, necessitating experimental validation of hypothesized activities.

- Synthetic Challenges: The compound’s stereochemistry (cis-4 configuration) and thymine linkage may require specialized synthetic routes, akin to hydroxyprolinol protections described in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.